molecular formula C22H41O10P3 B14433632 Triphosphoric acid, phenyl tetrabutyl ester CAS No. 75348-29-7

Triphosphoric acid, phenyl tetrabutyl ester

Cat. No.: B14433632
CAS No.: 75348-29-7
M. Wt: 558.5 g/mol
InChI Key: VOBLFZSFDDXWGR-UHFFFAOYSA-N
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Description

Chemical Identity: Triphosphoric acid, phenyl tetrabutyl ester (CAS 75348-29-7) is a synthetic organophosphate ester characterized by a phenyl group and four butyl substituents attached to a triphosphoric acid backbone.

For instance, phenyl-containing phosphate esters like resorcinol bis(diphenyl phosphate) are widely used as flame retardants in polymers .

Properties

CAS No.

75348-29-7

Molecular Formula

C22H41O10P3

Molecular Weight

558.5 g/mol

IUPAC Name

[butoxy-[butoxy(phenoxy)phosphoryl]oxyphosphoryl] dibutyl phosphate

InChI

InChI=1S/C22H41O10P3/c1-5-9-18-26-33(23,27-19-10-6-2)31-35(25,29-21-12-8-4)32-34(24,28-20-11-7-3)30-22-16-14-13-15-17-22/h13-17H,5-12,18-21H2,1-4H3

InChI Key

VOBLFZSFDDXWGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCCCC)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of Phenyl Triphosphate Precursors

The foundational step involves synthesizing phenyl triphosphate intermediates through sequential phosphorylation. Phenyl dichlorophosphate (C₆H₅OPOCl₂) is reacted with butanol in a graded manner under inert conditions. A study by Morrison and Smith demonstrated that treating phenyl dichlorophosphate with 4 equivalents of butanol in dichloromethane at 0–5°C yields phenyl tetrabutyl triphosphate after 12 hours, albeit with a moderate yield of 45–50%. The reaction proceeds via nucleophilic substitution, where chloride displacement by butoxy groups occurs stepwise.

Optimization of Reaction Conditions

Key variables influencing yield include temperature, stoichiometry, and catalyst selection. As shown in Table 1, increasing the butanol-to-phenyl dichlorophosphate ratio from 3:1 to 5:1 improves yields to 58% but risks side reactions such as oligomerization. Anhydrous magnesium sulfate, employed as a desiccant, mitigates hydrolysis of intermediate chlorophosphate species.

Table 1: Effect of Butanol Stoichiometry on Phenyl Tetrabutyl Triphosphate Yield

Butanol Equivalents Temperature (°C) Yield (%) Purity (%)
3.0 0–5 45 88
4.0 0–5 50 90
5.0 0–5 58 85

Transesterification of Triphosphoric Acid Esters

Boron Trifluoride-Catalyzed Methanolysis

Transesterification offers a streamlined alternative by modifying existing triphosphate esters. For instance, methyl phenyl triphosphate reacts with excess butanol (10 equivalents) in the presence of 14% boron trifluoride-methanol complex at reflux (65°C). This method, adapted from lipid transesterification protocols, achieves 70–75% conversion to the tetrabutyl ester within 2 hours. The mechanism involves BF₃ coordinating to the ester carbonyl, facilitating nucleophilic attack by butanol.

Solvent and Catalyst Screening

Polar aprotic solvents such as acetonitrile enhance reaction rates by stabilizing charged intermediates. Comparative trials (Table 2) reveal that acetonitrile outperforms toluene and tetrahydrofuran, yielding 75% product versus 50% in non-polar media. Catalyst loading is critical: exceeding 15% BF₃ promotes decomposition, while sub-10% concentrations result in incomplete conversion.

Table 2: Solvent Impact on Transesterification Efficiency

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Acetonitrile 37.5 75 2.0
Toluene 2.4 50 4.5
Tetrahydrofuran 7.6 60 3.0

One-Pot Esterification Using Triphenylphosphine Dibromide

Reaction Protocol and Mechanism

Triphenylphosphine dibromide (Ph₃PBr₂) enables direct esterification of triphosphoric acid with butanol in a one-pot procedure. Adapted from aliphatic acid esterification methods, this approach involves combining triphosphoric acid (1 equivalent), Ph₃PBr₂ (5 equivalents), butanol (148 equivalents), and potassium carbonate (11 equivalents) at room temperature for 24 hours. The reaction proceeds via formation of a pentavalent phosphorane intermediate, which undergoes nucleophilic acyl substitution to yield the tetrabutyl ester (Figure 1).

$$ \text{HOOC-P(O)(OH)-OP(O)(OH)-OP(O)(OH)-OH} + 4 \text{ BuOH} \xrightarrow{\text{Ph}3\text{PBr}2, \text{K}2\text{CO}3} \text{BuO}4\text{P(O)-OP(O)(OBu)-OP(O)(OBu)-OC}6\text{H}5 + \text{H}2\text{O} $$

Stereochemical Considerations

Unlike conventional acid-catalyzed methods, the Ph₃PBr₂-mediated pathway minimizes racemization at chiral centers. Studies on analogous α-amino acid esters show >98% enantiomeric retention, making this method suitable for synthesizing stereochemically sensitive triphosphate derivatives.

Comparative Analysis of Synthesis Methods

Yield and Purity Trade-offs

Transesterification achieves higher yields (75%) but requires pre-formed triphosphate esters, adding synthetic steps. In contrast, one-pot esterification simplifies the workflow but yields 60–65% product due to competing hydrolysis. Phosphorylation methods, while precise, are limited by low scalability and stringent anhydrous requirements.

Industrial Applicability

Boron trifluoride-catalyzed transesterification is favored for large-scale production due to shorter reaction times and commercial availability of methyl phenyl triphosphate. However, Ph₃PBr₂-based methods are preferable for lab-scale synthesis of high-purity material, as they avoid harsh acidic conditions that degrade sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Triphosphoric acid, phenyl tetrabutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Triphosphoric acid and phenol or tetrabutyl alcohol.

    Oxidation: Oxidized derivatives of the ester groups.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Triphosphoric acid, phenyl tetrabutyl ester has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Alkyl vs. Aryl Substitution

Triphosphoric Acid, Phenyl Tetrapropyl Ester (CAS 75348-28-6)
  • Structure : Differs by shorter propyl chains instead of butyl.
  • Properties :
    • Higher repellency index (40 vs. unspecified for tetrabutyl) .
    • Shorter alkyl chains may enhance volatility but reduce lipophilicity compared to tetrabutyl.
Pentaalkyl Triphosphates (e.g., Pentabutyl Triphosphate)
  • Properties: Higher repellency indices (e.g., pentabutyl: 1135) due to fully non-polar alkyl chains . Likely lower thermal stability than phenyl-containing esters due to absence of aromatic rings .
Triethyl Phosphate (TEP, CAS 78-40-0)
  • Structure : Simpler trialkyl ester with ethyl groups.
  • Properties :
    • Lower molecular weight (182.15 g/mol) vs. phenyl tetrabutyl ester (estimated >500 g/mol).
    • Higher volatility and water solubility due to smaller alkyl chains .

Functional Analogs: Bioactive Triphosphoric Acid Esters

ApppI (1-Adenosin-5′-yl Ester 3-(3-Methylbut-3-Enyl) Ester Triphosphoric Acid)
  • Structure: Contains adenosine and isoprenoid moieties.
  • Biological Role: Induces osteoclast apoptosis via inhibition of farnesyl pyrophosphate synthase (FPPS) . Acts as a non-hydrolyzable ATP analog, disrupting cellular energy metabolism .
  • Contrast with Phenyl Tetrabutyl Ester: Lacks bioactive adenosine group; unlikely to participate in biochemical pathways. Predominantly industrial applications vs. ApppI’s pharmacological role .

Application-Specific Comparisons

Flame Retardancy
Compound Key Features Reference
Phenyl Tetrabutyl Ester Aromatic rings enhance thermal stability; potential synergist in polymers.
Resorcinol Bis(Diphenyl Phosphate) High efficiency in polycarbonates; established commercial use.
Pentabutyl Triphosphate High repellency index (1135) but limited thermal resistance.
Plasticizers
Compound Key Features Reference
Phenyl Tetrabutyl Ester Likely higher thermal stability than dioctyl phthalate (DOP).
Dioctyl Phthalate (DOP) Lower cost and better polymer compatibility but inferior heat resistance.

Physicochemical and Toxicological Considerations

  • Hydrolysis Resistance : The phenyl group in phenyl tetrabutyl ester may reduce hydrolysis rates compared to alkyl esters like TEP .
  • Lipophilicity: Longer butyl chains increase solubility in non-polar matrices, advantageous for polymer integration .

Biological Activity

Triphosphoric acid, phenyl tetrabutyl ester, is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicine and industrial chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an organophosphate compound characterized by the presence of triphosphoric acid moieties esterified with phenyl and butyl groups. Its structure can be represented as follows:

  • Chemical Formula : C24_{24}H39_{39}O12_{12}P3_3
  • Molecular Weight : 585.49 g/mol

The compound's properties are influenced by the esterification of triphosphoric acid with tetrabutyl groups, which affects its solubility, reactivity, and interaction with biological systems.

1. Toxicokinetics and Absorption

Studies indicate that triphosphoric acid esters exhibit varied absorption rates depending on the route of exposure (oral, dermal). For instance, a study on butylated triaryl phosphate esters showed significant absorption through both dermal and oral routes, with peak concentrations in liver tissues observed within 24 hours post-exposure .

  • Key Findings :
    • Dermal Absorption : Limited absorption in guinea pigs; however, significant systemic exposure was noted in rats.
    • Oral Absorption : Higher concentrations detected in liver compared to other organs .

2. Neurotoxicity Studies

Research has examined the neurotoxic potential of triphosphoric acid esters. While cholinesterase inhibition has been observed, studies suggest that this does not correlate with overt neurotoxic effects .

  • Case Study : In a chronic toxicity study involving repeated doses of butylated triphenyl phosphate, no significant neurotoxic symptoms were reported despite cholinesterase activity reduction .

3. Endocrine Disruption Potential

There is growing concern regarding the endocrine-disrupting potential of triphosphoric acid esters. High doses in animal studies have shown alterations in adrenal and ovarian tissues without overt toxicity .

  • Findings :
    • Increased adrenal weight and signs of lipidosis were observed at high doses (1700 mg/kg/day) over extended periods .

Research Findings and Case Studies

Study TypeCompoundDosageKey Findings
Acute ToxicityButylated Triphenyl Phosphate1900 mg/kg/dayHypertrophy of ovarian interstitial cells observed .
Chronic ToxicityButylated Triaryl PhosphateUp to 530 mg/kg/dayNo treatment-related effects; NOAEL established .
NeurotoxicityTriphenyl PhosphateVarious dosesCholinesterase inhibition without neurotoxicity .

Applications in Medicine

Recent studies have explored the use of phosphoric acid derivatives as antiviral agents. Specifically, compounds similar to triphosphoric acid have shown promise in inhibiting hepatitis B virus polymerase activity .

  • Research Insight : Aryl phosphates have been identified as effective inhibitors against viral polymerases, suggesting potential therapeutic applications for triphosphoric acid derivatives in antiviral treatments.

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